Hexanethioamide
Overview
Description
Hexanethioamide is an organic compound with the molecular formula C6H13NS. It is a thioamide, which means it contains a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom. This compound is known for its versatile reactivity and is used in various chemical reactions and applications.
Preparation Methods
Hexanethioamide can be synthesized through several methods. One common synthetic route involves the reaction of hexanoyl chloride with ammonium thiocyanate, followed by hydrolysis. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce this compound in larger quantities.
Chemical Reactions Analysis
Hexanethioamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of hexanethioamide involves its interaction with various molecular targets and pathways. As a thioamide, it can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Hexanethioamide can be compared with other thioamides, such as ethanethioamide and propanethioamide. While these compounds share similar chemical structures, this compound is unique due to its longer carbon chain, which can influence its reactivity and applications. The longer chain can provide different steric and electronic effects, making this compound suitable for specific reactions and applications that shorter-chain thioamides may not be as effective in.
Properties
IUPAC Name |
hexanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDELOLXCTBXEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559409 | |
Record name | Hexanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16525-31-8 | |
Record name | Hexanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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